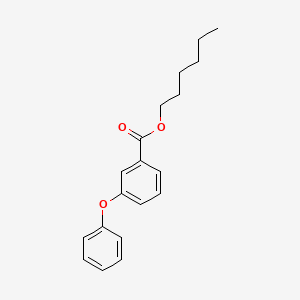

Benzoic acid, 3-phenoxy-, hexyl ester

Description

Contextualization within Benzoic Acid Ester Chemistry

Benzoic acid, a simple aromatic carboxylic acid with the formula C₆H₅COOH, serves as the foundational structure for a multitude of derivatives. wikipedia.orgbyjus.com Its structure consists of a benzene (B151609) ring attached to a carboxyl group. wikipedia.orgbyjus.com This carboxyl group is a key site for chemical reactions, particularly esterification. wikipedia.orgbiosynth.com

Benzoate (B1203000) esters are formed through the reaction of benzoic acid with an alcohol, a process often catalyzed by an acid. wikipedia.orgbiosynth.com These esters are characterized by the replacement of the acidic hydrogen of the carboxyl group with an organic substituent, in this case, a hexyl group. The general structure is C₆H₅COOR, where 'R' represents the alkyl or aryl group from the alcohol.

The properties of benzoic acid esters can vary significantly depending on the nature of the alcohol used in their synthesis. For instance, the length and branching of the alkyl chain influence physical properties such as boiling point, melting point, and solubility. docbrown.info Benzoic acid itself has limited solubility in cold water but is more soluble in hot water and organic solvents like alcohols, benzene, and acetone. byjus.comdocbrown.info Its esters are generally less polar than the parent acid and exhibit greater solubility in nonpolar solvents. Many aromatic esters are noted for their use as fragrances and in food flavoring. biosynth.com

The chemical reactivity of benzoate esters is centered on the ester functional group. They can undergo hydrolysis, a reaction that splits the ester back into benzoic acid and the corresponding alcohol, which can be catalyzed by either acids or bases. docbrown.info The stability of the ester bond is a crucial factor in its various applications. nih.gov

Below is a data table summarizing key properties of the parent compound, Benzoic Acid.

| Property | Value |

| Chemical Formula | C₇H₆O₂ or C₆H₅COOH |

| Molar Mass | 122.12 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 395 K (122 °C) |

| Boiling Point | 523 K (250 °C) |

| Density | 1.27 g/cm³ at 15°C |

| pKa | 4.2 |

Data sourced from multiple references. byjus.com

Significance of Phenoxy-Substituted Benzoate Esters in Advanced Chemical Science

The introduction of a phenoxy group (-OC₆H₅) onto the benzene ring of a benzoate ester introduces significant changes to the molecule's electronic and steric properties, opening avenues for new applications in advanced chemical science. In the case of Benzoic acid, 3-phenoxy-, hexyl ester, the phenoxy group is located at the meta- (3-) position of the benzoic acid ring.

The position of substituents on the benzene ring of a benzoate ester can profoundly influence its reactivity. researchgate.netresearchgate.net Electron-withdrawing or electron-donating groups can affect the electron density of the carbonyl carbon in the ester group, thereby influencing its susceptibility to nucleophilic attack, a key step in hydrolysis. researchgate.net The phenoxy group, with its ether linkage, can modulate the electronic environment of the aromatic ring.

Research into substituted phenyl benzoates has shown that the nature and position of the substituent impact the kinetics of reactions like alkaline hydrolysis. researchgate.net The ortho, meta, and para positions provide different electronic and steric environments, leading to varied reaction rates and mechanisms. researchgate.net For example, steric hindrance from bulky substituents, particularly at the ortho position, can significantly slow down reaction rates. researchgate.net

The presence of both an ester group and a phenoxy ether linkage within the same molecule creates a multifunctional platform. This dual functionality is of interest in materials science and as a building block in the synthesis of more complex molecules. The specific combination of a hexyl ester and a 3-phenoxy group in "this compound" results in a molecule with a distinct balance of lipophilicity and polarity, which is a key consideration in fields such as biocatalysis and the development of specialty chemicals. nih.gov

The following table outlines the key structural components of the subject compound.

| Component | Chemical Formula | Description |

| Benzoic Acid Core | C₆H₅COOH | The fundamental aromatic carboxylic acid structure. |

| Hexyl Ester Group | -COOC₆H₁₃ | Formed from the reaction of the carboxyl group with hexyl alcohol. |

| 3-Phenoxy Group | -OC₆H₅ | An ether linkage at the meta-position of the benzene ring. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69200-14-2 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

hexyl 3-phenoxybenzoate |

InChI |

InChI=1S/C19H22O3/c1-2-3-4-8-14-21-19(20)16-10-9-13-18(15-16)22-17-11-6-5-7-12-17/h5-7,9-13,15H,2-4,8,14H2,1H3 |

InChI Key |

UKOBXVNVKQLMEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations of Benzoic Acid, 3 Phenoxy , Hexyl Ester

Esterification Pathways for Benzoic Acid, 3-Phenoxy-, Hexyl Ester Synthesis

The formation of the ester linkage in this compound is primarily accomplished through the reaction of 3-phenoxybenzoic acid and hexanol. This transformation can be realized via several distinct pathways.

Conventional Chemical Synthesis via Esterification of 3-Phenoxybenzoic Acid with Hexanol

The most common and well-established method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating a mixture of 3-phenoxybenzoic acid and hexanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgathabascau.camasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is continuously removed, often through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgoperachem.com

A typical laboratory procedure would involve refluxing 3-phenoxybenzoic acid with an excess of hexanol in a solvent like toluene, with a catalytic amount of sulfuric acid. operachem.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralizing the acid catalyst, washing with water and brine, drying the organic layer, and finally, purifying the crude ester by distillation under reduced pressure.

Table 1: Typical Reaction Parameters for Fischer-Speier Esterification

| Parameter | Condition |

| Reactants | 3-Phenoxybenzoic acid, Hexanol |

| Catalyst | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) |

| Solvent | Toluene (for azeotropic removal of water) or excess Hexanol |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Work-up | Neutralization, extraction, and distillation |

Exploration of Alternative Synthetic Routes for Phenoxybenzoate Esters

Beyond the traditional Fischer-Speier method, other synthetic strategies can be employed for the synthesis of phenoxybenzoate esters, offering milder reaction conditions and potentially higher yields for sensitive substrates.

The Mitsunobu reaction provides a powerful alternative for the esterification of 3-phenoxybenzoic acid with hexanol. This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds under mild, neutral conditions and is known for its high yields and stereospecificity (inversion of configuration at the alcohol's stereocenter). nih.gov

Another valuable method is the Steglich esterification , which utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). d-nb.info This method is also performed under mild conditions and is particularly useful for the esterification of sterically hindered alcohols or acids. researchgate.net A key feature of this reaction is the formation of a urea (B33335) byproduct, dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. d-nb.info

Advanced Derivatization Strategies for this compound and Related Structures

Further functionalization and modification of the this compound backbone can lead to the development of new derivatives with tailored properties.

Selective Functionalization and Structural Modifications of Benzoate (B1203000) Ester Backbones

The aromatic rings of the 3-phenoxybenzoate scaffold offer sites for electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The positions of substitution will be directed by the existing ether and ester functionalities. Furthermore, the ester group itself can be a handle for various transformations. For instance, reduction of the ester can yield the corresponding alcohol, 3-phenoxybenzyl alcohol, which can be a precursor for other derivatives.

Chemoenzymatic Approaches to Benzoic Acid Ester Derivatives

The use of enzymes in organic synthesis, or chemoenzymatic synthesis, offers a green and highly selective alternative to traditional chemical methods. Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions under mild conditions. nih.gov

Candida antarctica lipase (B570770) B (CALB) is a widely used and robust lipase for the synthesis of various esters, including those of aromatic acids. nih.govresearchgate.net The enzymatic synthesis of this compound would involve the incubation of 3-phenoxybenzoic acid and hexanol with an immobilized form of CALB, often in a solvent-free system or in an organic solvent. researchgate.net The mild reaction conditions of enzymatic catalysis can prevent the formation of byproducts that may occur at the high temperatures of conventional esterification. nih.gov The enantioselectivity of lipases can also be exploited in the synthesis of chiral phenoxybenzoate esters. ijstr.org

Table 2: Comparison of Synthetic Methodologies for Ester Synthesis

| Methodology | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Strong acid (e.g., H₂SO₄) | High temperature, equilibrium | Low cost, simple | Harsh conditions, reversible |

| Mitsunobu | PPh₃, DEAD/DIAD | Mild, neutral | High yield, stereospecific | Stoichiometric byproducts |

| Steglich | DCC, DMAP | Mild | Good for hindered substrates | Urea byproduct, cost |

| Chemoenzymatic | Lipase (e.g., CALB) | Mild, aqueous or organic solvent | High selectivity, green | Slower reaction rates, enzyme cost |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be effectively applied to the synthesis of this compound.

The use of heterogeneous catalysts, such as acidic resins or modified clays, can simplify the purification process and allow for catalyst recycling, a key aspect of green chemistry. mdpi.com Solvent-free reaction conditions, where the reactants themselves act as the solvent, can significantly reduce waste. mdpi.comresearchgate.netresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. elsevierpure.com Microwave irradiation can dramatically reduce reaction times and improve yields in Fischer esterification reactions. researchgate.netiitm.ac.in The direct interaction of microwaves with the polar reactants leads to rapid and uniform heating, often resulting in cleaner reactions with fewer side products. elsevierpure.com

Ionic liquids , which are salts with low melting points, can be used as both solvents and catalysts in esterification reactions. researchinschools.orgnih.gov Their negligible vapor pressure makes them environmentally benign alternatives to volatile organic compounds. researchinschools.org Acidic ionic liquids can effectively catalyze the esterification of carboxylic acids with alcohols, and the ester product can often be easily separated from the ionic liquid, which can then be recycled. researchinschools.org

By integrating these green chemistry approaches, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Environmental Fate and Degradation Mechanisms of Benzoic Acid, 3 Phenoxy , Hexyl Ester

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For Benzoic acid, 3-phenoxy-, hexyl ester, these pathways include hydrolysis, oxidation, and degradation under specific physical conditions like subcritical water.

Hydrolytic Cleavage Mechanisms of Ester Bonds

The ester bond is a key functional group in this compound and is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond. This process results in the formation of the parent carboxylic acid (3-phenoxybenzoic acid) and alcohol (hexanol). The rate of hydrolysis is influenced by pH and temperature.

The general mechanism for ester hydrolysis can be catalyzed by either acid or base. In most environmental conditions, base-mediated hydrolysis tends to dominate. Studies on structurally similar compounds, such as pyrethroid insecticides that also contain a 3-phenoxybenzyl moiety, show that hydrolysis is a primary degradation route. nih.gov For instance, the degradation of pyrethroids on concrete surfaces is significantly enhanced by the strong alkalinity of the concrete, leading to the rapid formation of 3-phenoxybenzoic acid (3-PBA). researchgate.netwalisongo.ac.id This process can be almost instantaneous, with measurable conversion occurring within hours of application to such surfaces. walisongo.ac.id Therefore, in alkaline soils or waters, the hydrolytic cleavage of the hexyl ester bond is expected to be a significant abiotic degradation pathway.

Oxidative Transformations of Phenoxybenzoate Structures

Once hydrolysis releases 3-phenoxybenzoic acid (3-PBA), its phenoxybenzoate structure is subject to further abiotic transformations, primarily through oxidation. In the environment, this can occur via photolysis (degradation by sunlight) or reaction with highly reactive chemical species like hydroxyl radicals.

While detailed abiotic oxidative studies on 3-PBA are limited, insights can be drawn from metabolic pathways. For example, hydroxylation of the phenoxybenzoate structure is a known, albeit minor, metabolic route. nih.gov In biotic systems, 3-PBA can be oxidized to form compounds like 3-(2-hydroxyphenoxy) benzoic acid. plos.org It is plausible that similar oxidative transformations, such as the addition of hydroxyl groups to the aromatic rings, can occur abiotically in the presence of sunlight and atmospheric oxidants. Such reactions are common for aromatic compounds in the environment and would represent a key step in the further breakdown of the 3-PBA molecule.

Degradation Under Subcritical Water Conditions for Benzoic Acid Derivatives

Subcritical water, which is liquid water at temperatures between 100°C and 374°C under pressure, exhibits unique properties that can facilitate the degradation of organic compounds. Research on benzoic acid and its derivatives demonstrates their instability under these conditions. nih.govresearchgate.net

The primary degradation mechanism for benzoic acid derivatives in subcritical water is decarboxylation—the removal of the carboxyl group. nih.govresearchgate.net Studies have shown that while benzoic acid itself is stable up to 300°C, its derivatives degrade at lower temperatures. nih.govresearchgate.net For example, complete degradation of compounds like salicylic (B10762653) acid and anthranilic acid occurs at 250°C. nih.govresearchgate.net The main degradation products are formed by the loss of CO2, leading to the formation of phenol (B47542) from salicylic acid and benzene (B151609) from benzoic acid. nih.govresearchgate.netrsc.org Following the initial hydrolysis of this compound, the resulting 3-phenoxybenzoic acid would be expected to undergo similar decarboxylation under subcritical water conditions, likely yielding diphenyl ether and carbon dioxide.

| Compound | Degradation Temperature (°C) | Primary Degradation Product | Reference |

|---|---|---|---|

| Salicylic Acid | 200-250 | Phenol | nih.govresearchgate.net |

| Anthranilic Acid | 200-250 | Aniline | nih.govresearchgate.net |

| Syringic Acid | 200-250 | Syringol | nih.govresearchgate.net |

| Benzoic Acid | >300 | Benzene | nih.govresearchgate.net |

Biotic Degradation Mechanisms: Microbial and Enzymatic Biotransformations

The breakdown of this compound by living organisms, particularly microorganisms, is a critical component of its environmental fate. This process begins with enzymatic hydrolysis of the ester bond, followed by the microbial degradation of the resulting metabolites.

Bacterial and Fungal Degradation Pathways of Phenoxybenzoic Acid Metabolites

Following the initial hydrolysis of the hexyl ester, the resulting metabolite, 3-phenoxybenzoic acid (3-PBA), can be used as a carbon and energy source by a diverse range of soil and water microorganisms. researchgate.netnih.gov Numerous bacterial and fungal strains have been identified that can efficiently degrade 3-PBA.

Research has identified several microbial species capable of this biotransformation, including strains of Bacillus, Klebsiella, Pseudomonas, Sphingomonas, and Aspergillus. plos.orgresearchgate.netcdnsciencepub.com The degradation pathways typically involve the cleavage of the diaryl ether bond, a key step in breaking down the molecule. For example, a Bacillus sp. strain was found to first oxidize 3-PBA and then cleave the ether bond, producing metabolites such as protocatechuate, phenol, and 3,4-dihydroxy phenol. plos.orgfigshare.com Similarly, Klebsiella pneumoniae strain BPBA052 efficiently utilizes 3-PBA, breaking it down into phenol, catechol, and protocatechuate. cdnsciencepub.com Fungi, such as Aspergillus oryzae, have also been shown to be effective in degrading 3-PBA. researchgate.net The efficiency of this degradation can be quite high; some bacterial strains can degrade over 95% of an initial concentration of 3-PBA within 72 hours under optimal conditions. plos.orgcdnsciencepub.com

| Microorganism | Compound Degraded | Degradation Efficiency | Reference |

|---|---|---|---|

| Bacillus sp. DG-02 | 3-Phenoxybenzoic Acid (50 mg/L) | 95.6% in 72 h | plos.orgfigshare.com |

| Klebsiella pneumoniae BPBA052 | 3-Phenoxybenzoic Acid (100 mg/L) | 96.37% in 72 h | cdnsciencepub.com |

| Stenotrophomonas sp. ZS-S-01 | 3-Phenoxybenzoic Acid (250 mg/L) | 82.9% in 14 days | plos.org |

| Aspergillus niger YAT | 3-Phenoxybenzoic Acid (100 mg/L) | 100% in 22 h | mdpi.com |

The initial and often rate-limiting step in the biotic degradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterases (EC 3.1.1.1), a class of hydrolase enzymes that are ubiquitous in microorganisms. nih.gov These enzymes cleave the ester linkage, releasing 3-phenoxybenzoic acid and hexanol, which can then be further metabolized by the microbial community. informahealthcare.com

The efficiency of esterase-mediated hydrolysis can be extremely high. For example, studies on the degradation of parabens (esters of 4-hydroxybenzoic acid) by the bacterium Enterobacter cloacae demonstrated that the organism could hydrolyze approximately 500 mg/L of the ester in less than two hours. nih.govresearchgate.net Cell-free extracts containing the esterase enzyme were even more potent, hydrolyzing 1,000 mg/L in just 15 minutes. nih.govresearchgate.net This rapid enzymatic cleavage is the crucial first step that makes the subsequent degradation of the aromatic and aliphatic components possible. In the environment, the widespread presence of microorganisms containing potent esterases ensures that the hydrolysis of the hexyl ester is a primary and efficient biotransformation pathway. nih.govmdpi.com

Diaryl Ether Cleavage Pathways

The cleavage of the diaryl ether bond is a crucial step in the detoxification and degradation of 3-phenoxybenzoic acid (3-PBA). This process has been observed in various biological systems, primarily mediated by microbial enzymes.

In a notable study, the bacterial strain Bacillus sp. DG-02, isolated from soil, demonstrated the ability to degrade 3-PBA. The proposed metabolic pathway begins with the oxidation of the parent compound to form 3-(2-hydroxyphenoxy) benzoic acid. Following this initial step, the diaryl ether bond is cleaved, yielding metabolites such as protocatechuate, phenol, and 3,4-dihydroxy phenol. plos.org This represents a significant microbial degradation pathway involving both oxidation and ether cleavage. plos.org

Another example is found in Sphingobium phenoxybenzoativorans SC_3, which utilizes a novel ring-cleavage angular dioxygenase to initiate the degradation of diphenyl ether. This enzyme acts on the angular carbon and its adjacent carbon, cleaving the C-C bond of the benzene ring next to the ether linkage. This process results in the formation of 2,4-hexadienal (B92074) phenyl ester, which is subsequently hydrolyzed to muconic acid semialdehyde and phenol. asm.org While studied on diphenyl ether, this mechanism highlights a novel enzymatic strategy for cleaving the stable diaryl ether structure, which is relevant to 3-PBA degradation. asm.org

In avian species, metabolic processes also involve the cleavage of this bond. Research on chicken kidney microsomal preparations showed that 3-phenoxybenzoic acid is converted into 3-hydroxybenzoic acid and 4'-hydroxy-3-phenoxybenzoic acid. The study indicated that the 4'-hydroxy-3-phenoxybenzoic acid is a transitory intermediate that is rapidly converted to 3-hydroxybenzoic acid, signifying the cleavage of the ether linkage. nih.gov This conversion was found to be dependent on NADPH, a common cofactor in enzymatic hydroxylations and subsequent cleavage reactions. nih.gov

These pathways underscore that diaryl ether cleavage is a common strategy employed by different organisms to break down the persistent 3-PBA molecule, transforming it into simpler, more readily degradable aromatic compounds.

Aromatic Ring Fission Mechanisms

Following the initial cleavage of the diaryl ether bond in 3-phenoxybenzoic acid (3-PBA), the resulting simpler aromatic compounds, such as phenol and protocatechuate, undergo further degradation via aromatic ring fission. This critical step involves the opening of the stable benzene ring, typically catalyzed by dioxygenase enzymes, leading to the formation of aliphatic compounds that can enter central metabolic pathways.

The specific degradation pathways for these intermediate metabolites are well-established in microbiology. For instance, protocatechuate, a common metabolite from 3-PBA degradation, is typically funneled into either the ortho-cleavage or meta-cleavage pathway. plos.orgresearchgate.net

Ortho-cleavage (or β-ketoadipate pathway): In this pathway, protocatechuate 3,4-dioxygenase cleaves the aromatic ring between the two hydroxyl groups, leading to the formation of β-carboxymuconate. Subsequent enzymatic reactions convert this intermediate into β-ketoadipate, which is then transformed into succinyl-CoA and acetyl-CoA, key intermediates of the Krebs cycle.

Meta-cleavage: Alternatively, protocatechuate 4,5-dioxygenase can cleave the ring adjacent to the hydroxyl groups. This leads to the formation of 2-hydroxy-4-carboxymuconic semialdehyde, which is further metabolized through a series of reactions to yield pyruvate (B1213749) and other central metabolites.

Similarly, phenol, another product of 3-PBA ether cleavage, is hydroxylated to form catechol. Catechol is a central intermediate in the degradation of many aromatic compounds and can also be processed through either ortho- or meta-cleavage pathways by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively.

While the term "Benzyloxy-CoA Pathway" is more directly associated with the anaerobic degradation of compounds like toluene, the fundamental principle of activating a carboxyl group to a CoA ester before ring reduction and cleavage is a known anaerobic strategy. In the context of 3-PBA metabolites, under anaerobic conditions, benzoic acid derivatives could theoretically be channeled into similar pathways involving conversion to a CoA thioester, followed by dearomatization and eventual ring fission.

Interspecies Variations in Metabolic Processing of 3-Phenoxybenzoic Acid and its Esters

The metabolic fate of 3-phenoxybenzoic acid (3-PBA) and its esters exhibits significant variations across different species and even among different enzyme systems within an organism. These differences are crucial for understanding the compound's potential for bioaccumulation and toxicity in various life forms.

In mammals, such as rats, 3-PBA is rapidly metabolized and eliminated. Studies show that it is primarily excreted in the urine as the O-sulfate ester of its 4'-hydroxylated derivative (4'-hydroxy-3-phenoxybenzoic acid). osti.gov At high doses (100 mg/kg), biliary excretion becomes more significant, with major biliary metabolites being 3-PBA glucuronide and glucuronic acid conjugates of the hydroxylated form. These biliary conjugates can be cleaved by gut microflora, allowing the free benzoic acids to be reabsorbed in an enterohepatorenal circulation pathway. osti.gov

In contrast, avian metabolism shows different patterns. In chickens, kidney microsomal fractions actively metabolize 3-PBA, producing 3-hydroxybenzoic acid and 4'-hydroxy-3-phenoxybenzoic acid. nih.gov The kidney appears to be a more active site for this transformation than the liver in this species. nih.gov

Microbial degradation showcases a wide diversity of metabolic capabilities. The bacterium Bacillus sp. DG-02 degrades 3-PBA through oxidation and diaryl ether cleavage, producing intermediates like protocatechuate and phenol. plos.org The fungus Aspergillus oryzae M-4 is also capable of efficiently degrading 3-PBA, following first-order kinetics. researchgate.net

The initial hydrolysis of esters of 3-PBA is also subject to species and enzyme specificity. An in-vitro study comparing the action of different lipases on 3-PBA-containing triacylglycerols found significant differences. Pancreatic lipase (B570770) and lipoprotein lipase were more effective at hydrolyzing the 3-PBA ester bond from the rac-1 position compared to hormone-sensitive lipase. nih.gov This suggests that the way these xenobiotic lipids are stored or cleared can vary depending on the dominant lipase activity in different tissues or organisms. nih.gov

| Organism/System | Key Metabolic Process | Major Metabolites/Products | Reference |

|---|---|---|---|

| Rat | Hydroxylation, Sulfation, Glucuronidation, Enterohepatorenal circulation | O-sulfate ester of 4'-hydroxy-3-PBA (urine), 3-PBA glucuronide, 4'-hydroxy-3-PBA glucuronides (bile) | osti.gov |

| Chicken | Hydroxylation and Diaryl Ether Cleavage (Kidney Microsomes) | 3-hydroxybenzoic acid, 4'-hydroxy-3-phenoxybenzoic acid | nih.gov |

| Bacillus sp. DG-02 (Bacterium) | Oxidation and Diaryl Ether Cleavage | 3-(2-hydroxyphenoxy) benzoic acid, protocatechuate, phenol, 3,4-dihydroxy phenol | plos.org |

| Aspergillus oryzae M-4 (Fungus) | Degradation following first-order kinetics | Not specified | researchgate.net |

| In-vitro Lipases (Pancreatic, Lipoprotein, Hormone-sensitive) | Hydrolysis of 3-PBA-glycerol ester bond | Nonesterified 3-PBA, Partially digested diacylglycerols | nih.gov |

Environmental Persistence and Transformation Kinetics Modeling

The environmental persistence of this compound is largely determined by the fate of its primary metabolite, 3-phenoxybenzoic acid (3-PBA). The transformation kinetics of 3-PBA have been studied in various environmental matrices, revealing its generally transient nature.

On urban hardscapes like concrete, 3-PBA accumulation is short-lived. Studies on the conversion of pyrethroid insecticides to 3-PBA on concrete surfaces found that 3-PBA had a half-life ranging from 4.2 to 6.7 hours. walisongo.ac.idresearchgate.net This rapid degradation suggests that abiotic factors on such surfaces, potentially including hydrolysis enhanced by alkalinity and photolysis, contribute to its attenuation. walisongo.ac.id In aqueous systems, 3-PBA is susceptible to photolysis, with reported half-lives of 2.6 to 3.6 days. walisongo.ac.id

Microbial degradation plays a significant role in the persistence of 3-PBA in soil and water. The degradation process often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. For example, a study using the bacterial strain Bacillus sp. DG-02 found that at initial concentrations of 25, 50, and 100 mg·L⁻¹, degradation reached 100% within 72 hours. plos.org However, at higher concentrations (up to 500 mg·L⁻¹), the degradation rate decreased, indicating potential substrate inhibition at elevated levels. plos.org The degradation kinetics were modeled, yielding a maximal specific degradation rate (qₘₐₓ) of 0.8615 h⁻¹. plos.org

In soil remediation studies, the introduction of specific microbial strains can dramatically reduce the half-life of 3-PBA. Inoculation of soil with Lysinibacillus pakistanensis VF-2 enhanced the degradation efficiency of 3-PBA from 7.62% (in non-inoculated soil) to 62.29%, demonstrating the potential of bioaugmentation for remediating contaminated sites. nih.gov Similarly, inoculation with Bacillus sp. DG-02 significantly shortened the half-life of 3-PBA in soil compared to non-inoculated controls. plos.org

| Environmental Matrix/System | Process | Kinetic Model/Parameter | Value | Reference |

|---|---|---|---|---|

| Concrete Surface | Degradation | Half-life (t₁/₂) | 4.2 - 6.7 hours | walisongo.ac.idresearchgate.net |

| Water | Photolysis | Half-life (t₁/₂) | 2.6 - 3.6 days | walisongo.ac.id |

| Soil inoculated with Bacillus sp. DG-02 | Microbial Degradation | Half-life (t₁/₂) | Significantly reduced vs. control | plos.org |

| Liquid Culture (Bacillus sp. DG-02) | Microbial Degradation | Maximal specific degradation rate (qₘₐₓ) | 0.8615 h⁻¹ | plos.org |

| Soil inoculated with Lysinibacillus pakistanensis VF-2 | Microbial Degradation | Degradation Efficiency (after specific period) | 62.29% (vs. 7.62% in control) | nih.gov |

These findings collectively indicate that while 3-PBA can be detected in various environmental compartments due to its formation from widely used pyrethroids, it is susceptible to relatively rapid degradation through both abiotic and biotic pathways. walisongo.ac.id

Advanced Analytical Chemistry for Benzoic Acid, 3 Phenoxy , Hexyl Ester and Its Derivatives

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, providing the necessary separation of target analytes from matrix interferences. For benzoate (B1203000) esters and their derivatives, both gas and liquid chromatography are extensively employed, each offering distinct advantages depending on the analyte's properties and the sample matrix.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Benzoate Esters

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like benzoate esters. The high resolving power of capillary GC columns combined with the sensitive and specific detection of MS makes it a preferred method for identifying and quantifying these compounds in complex samples. unar.ac.idjournaljocamr.combrjac.com.br

For "Benzoic acid, 3-phenoxy-, hexyl ester," the analysis typically involves injection into a heated port where it is vaporized and swept onto the analytical column by an inert carrier gas (e.g., helium). The separation is achieved on a nonpolar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. The elution order is primarily based on the boiling points and interactions of the analytes with the stationary phase.

While the hexyl ester is sufficiently volatile for direct GC-MS analysis, its more polar degradation product, 3-phenoxybenzoic acid, often requires a derivatization step to increase its volatility and improve its chromatographic behavior. researchgate.netthermofisher.com This typically involves converting the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. au.dk

The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, provides confirmation of the analyte's identity based on its unique mass spectrum and retention time. gcms.cz SIM mode is often used for quantitative analysis to achieve lower detection limits by monitoring only specific, characteristic ions of the target analyte. thermofisher.com

Table 1: Typical GC-MS Parameters for Benzoate Ester Analysis

| Parameter | Setting |

|---|---|

| Injector | Split/Splitless, 250°C |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow ~1.0 mL/min |

| Oven Program | Initial 80°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Interface | 280°C |

| Ion Source | Electron Ionization (EI) at 70 eV, 230°C |

| Acquisition Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-performance liquid chromatography (HPLC) is exceptionally versatile for analyzing a wide range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for 3-phenoxybenzoic acid and its esters. helixchrom.com Reversed-phase HPLC is the most common mode used for this class of compounds. researchgate.net

Separation is typically achieved on a C18 or a phenyl-hexyl stationary phase, which provides good retention and selectivity for aromatic compounds. sigmaaldrich.com The mobile phase usually consists of a mixture of an aqueous component (often with an acid modifier like formic or acetic acid to control the ionization of acidic analytes) and an organic solvent such as acetonitrile (B52724) or methanol. acgpubs.orgmdpi.com A gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to effectively separate compounds with a range of polarities and to reduce analysis time. longdom.orgnih.gov

HPLC systems can be coupled with various detectors:

UV-Visible (UV-Vis) or Diode Array Detectors (DAD): These are the most common detectors. Benzoate esters and their derivatives contain chromophores (the aromatic rings) that absorb UV light, typically in the range of 220-280 nm. researchgate.net A DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. uci.edu

Fluorescence Detectors: For analytes that fluoresce, this detector can offer higher sensitivity and selectivity than UV-Vis.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, combining the separation power of LC with the mass-resolving capability of MS. This is discussed in more detail in the following sections.

Table 2: Example HPLC-DAD Method Parameters for 3-PBA Analysis

| Parameter | Setting |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | DAD, 230 nm |

| Injection Vol. | 10 µL |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of "this compound" and its transformation products.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used to identify and quantify molecules in complex mixtures, making it ideal for metabolite profiling. au.dknih.govosti.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a metabolite) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process provides a structural fingerprint of the molecule. github.io

For profiling the metabolites of "this compound," a common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The primary metabolic pathway is the hydrolysis of the ester bond to form 3-phenoxybenzoic acid (3-PBA) and hexanol. medchemexpress.com Further metabolism can lead to hydroxylation of the aromatic rings and conjugation with glucuronic acid or sulfate. nih.govnih.govcdc.gov

Using LC-MS/MS, analysts can develop methods that specifically target these expected metabolites. By operating the mass spectrometer in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for each target metabolite. au.dk This provides exceptional selectivity and allows for accurate quantification even at very low concentrations in complex biological matrices like urine or plasma. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Non-Target and Suspect Screening

While targeted methods like MRM are excellent for known metabolites, identifying unexpected or novel transformation products requires a different approach. High-resolution mass spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). fftc.org.twdbcls.jp This accuracy allows for the determination of the elemental composition of an unknown ion, which is a critical first step in its identification. nih.govresearchgate.netosti.gov

HRMS is employed in two main screening strategies:

Suspect Screening: A list of potential or "suspected" transformation products is created based on known metabolic pathways or environmental degradation processes. nih.govresearchgate.net The HRMS data is then searched for the accurate masses of these suspected compounds. doaj.orgcolab.ws If a feature is found, its isotopic pattern and fragmentation spectrum (from MS/MS data) are used for confirmation.

Non-Target Screening: This is a more exploratory approach where the entire dataset is analyzed for all detectable features that differ between exposed and control samples. nih.gov Statistical tools are used to highlight significant features, which are then subjected to identification workflows to determine their chemical structures.

These HRMS-based screening methods are invaluable for discovering novel metabolites and environmental degradation products of "this compound" without prior knowledge of their existence. colab.ws

Application of Isotope Dilution Mass Spectrometry (IDMS) Using Labeled Standards

For the most accurate and precise quantification, Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard or primary reference method. researchgate.netenvcrm.com This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing ¹³C or ²H atoms) to the sample as an internal standard before any sample preparation or analysis. nih.gov

The labeled standard is chemically identical to the native analyte and therefore behaves identically during extraction, cleanup, and ionization. researchgate.netnih.gov Any sample loss or matrix effects that suppress or enhance the MS signal will affect both the native analyte and the labeled standard equally. Quantification is based on the measured ratio of the mass spectrometric response of the native analyte to that of the labeled standard. nih.gov Since this ratio is unaffected by variations in sample recovery or matrix effects, IDMS provides highly accurate, precise, and robust results.

The application of IDMS using a ¹³C-labeled standard for "this compound" or its key metabolite 3-PBA would enable the highest level of confidence in quantitative measurements for critical applications such as human biomonitoring or reference material certification.

Table 3: Comparison of Mass Spectrometry Techniques

| Technique | Primary Application | Key Advantage |

|---|---|---|

| Tandem MS (MS/MS) | Targeted quantification, metabolite profiling | High sensitivity and selectivity for known compounds |

| High-Resolution MS (HRMS) | Suspect and non-target screening, unknown identification | High mass accuracy for elemental composition determination |

| Isotope Dilution MS (IDMS) | High-accuracy reference quantification | Overcomes matrix effects and sample loss for ultimate precision |

Spectroscopic Characterization Methods (e.g., NMR, IR) for Structural Elucidation of Related Benzoate Esters

Spectroscopic methods are indispensable for the structural elucidation of benzoate esters, providing detailed information about their molecular framework. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstone techniques for identifying functional groups and determining the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy offer precise insights into the chemical environment of hydrogen and carbon atoms, respectively. For benzoate esters like "this compound," the spectra can be analyzed by examining the distinct regions corresponding to the aromatic protons and carbons of the benzoate and phenoxy rings, the ester linkage, and the aliphatic hexyl chain.

¹H NMR: The aromatic region (typically δ 7.0-8.5 ppm) reveals complex splitting patterns due to the protons on the two phenyl rings. The protons on the benzoate ring are influenced by the electron-withdrawing ester group, while those on the phenoxy ring are affected by the ether linkage. The protons of the hexyl chain's methylene (B1212753) group adjacent to the ester oxygen (the -OCH₂- group) are characteristically shifted downfield (around δ 4.2-4.4 ppm) compared to the other aliphatic protons of the chain (typically δ 0.8-1.8 ppm).

¹³C NMR: The spectrum shows distinct signals for the carbonyl carbon of the ester group (around δ 165-167 ppm). chegg.com Aromatic carbons resonate in the δ 115-160 ppm range, with carbons attached to oxygen (C-O) appearing further downfield. The carbons of the aliphatic hexyl chain appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups based on their vibrational frequencies. For aromatic esters, a "Rule of Three" pattern of intense peaks is often characteristic. spectroscopyonline.comspectroscopyonline.com

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is the most prominent feature. For aromatic esters, this peak typically appears at a slightly lower wavenumber (1715-1730 cm⁻¹) compared to saturated esters, due to conjugation with the aromatic ring. spectroscopyonline.comlibretexts.orgorgchemboulder.com

C-O Stretches: Two distinct C-O stretching bands are also characteristic of esters. An asymmetric C-C-O stretch is typically found between 1250 and 1310 cm⁻¹, and another O-C-C stretch appears in the 1100 to 1130 cm⁻¹ range. spectroscopyonline.com

Other Key Absorptions: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyl group appear just below 3000 cm⁻¹. vscht.cz The C-O-C stretch of the diaryl ether linkage also contributes to the fingerprint region.

The following table summarizes the expected characteristic spectroscopic data for the structural moieties found in related benzoate esters.

| Technique | Functional Group | Characteristic Signal/Absorption Range |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm |

| Ester Methylene (-OCH₂R) | δ 4.2 - 4.4 ppm | |

| Alkyl Protons (-CH₂-, -CH₃) | δ 0.8 - 1.8 ppm | |

| Internal Standard (TMS) | δ 0.0 ppm | |

| ¹³C NMR | Ester Carbonyl (C=O) | δ 165 - 167 ppm |

| Aromatic Carbons (C-O) | δ 155 - 160 ppm | |

| Aromatic Carbons (C-H, C-C) | δ 115 - 135 ppm | |

| Alkyl Carbons (-CH₂-, -CH₃) | δ 14 - 65 ppm | |

| IR Spectroscopy | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ | |

| Ester C=O Stretch (Aromatic) | 1715 - 1730 cm⁻¹ | |

| Asymmetric C-C-O Stretch | 1250 - 1310 cm⁻¹ | |

| Symmetric O-C-C Stretch | 1100 - 1130 cm⁻¹ |

Immunochemical Detection Techniques for Related Metabolites

Immunochemical techniques, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, high-throughput, and cost-effective alternative to traditional chromatographic methods for detecting metabolites. nih.gov For pyrethroid esters that contain a 3-phenoxybenzyl moiety, the common urinary metabolite is 3-phenoxybenzoic acid (3-PBA), which serves as a key biomarker for exposure assessment. nih.gov

The most common format is the competitive ELISA . In this setup, an antibody specific to the target metabolite (e.g., 3-PBA) is used. The sample containing the metabolite is mixed with a known quantity of an enzyme-labeled metabolite analog. These two then compete for a limited number of binding sites on the antibodies coated onto a microplate. The resulting signal is inversely proportional to the concentration of the metabolite in the sample. nih.gov

Recent advancements have focused on improving the sensitivity and specificity of these assays through the use of nanobodies—single-domain antibodies derived from camelids. tandfonline.comtandfonline.com Nanobodies offer advantages such as small size and high stability. tandfonline.com Different ELISA formats have been developed using this technology:

Nanobody-based Flow-Through Dot ELISA: This rapid immunoassay format allows for visual detection, with a reported limit of detection (LOD) for 3-PBA as low as 0.01 ng/mL. rsc.orgnih.gov

Direct Competitive Fluorescence Enzyme Immunoassay (dc-FEIA): Utilizing a nanobody-alkaline phosphatase fusion protein, this method has demonstrated a nearly tenfold improvement in the 50% inhibitory concentration (IC₅₀) compared to standard dc-ELISA formats, achieving an IC₅₀ of 0.082 ng/mL. nih.gov

Streptavidin-Bridged Nanobody Capture ELISA: This technique immobilizes biotinylated nanobodies in an oriented manner, enhancing binding site exposure and improving sensitivity. tandfonline.com One such assay reported a 16.6% enhancement in sensitivity, with an IC₅₀ of 2.05 ng/mL for 3-PBA. tandfonline.comtandfonline.com

The performance of various immunochemical assays for the detection of 3-PBA is summarized in the table below.

| Assay Type | Antibody/Reagent | IC₅₀ (ng/mL) | Limit of Detection (LOD) / Quantitation (LOQ) (ng/mL) | Reference |

|---|---|---|---|---|

| Competitive Indirect ELISA | Rabbit Polyclonal Antibody | 26.7 | 5.0 (LOQ) | nih.gov |

| Flow-Through Dot ELISA | Nanobody | N/A | 0.01 (LOD) | nih.gov |

| Direct Competitive Fluorescence EIA | Nanobody-Alkaline Phosphatase Fusion | 0.082 | 0.011 (LOD) | nih.gov |

| Streptavidin-Bridged Capture ELISA | Biotinylated Nanobody | 2.05 | 0.1 (LOD) | tandfonline.comtandfonline.com |

| Multivalent Nanobody-Biotin Amplified ELISA | Trivalent Nanobody | 0.39 | 0.02 (LOD) | researchgate.net |

Sample Preparation and Derivatization Strategies for Complex Matrices

The accurate analysis of benzoate esters and their metabolites from complex matrices such as urine, plasma, soil, or food requires robust sample preparation to remove interferences and concentrate the analytes. nih.govmdpi.com This is often the most critical and time-consuming step in the analytical workflow. mdpi.com

Sample Preparation Techniques

Hydrolysis: For biological samples like urine, metabolites such as 3-PBA are often present as conjugates (e.g., glucuronides or sulfates). nih.gov An initial acid hydrolysis step (e.g., using hydrochloric acid at 100°C) is typically required to release the free form of the metabolite before extraction. nih.govnih.gov

Liquid-Liquid Extraction (LLE): LLE is a conventional method that partitions analytes between the aqueous sample and an immiscible organic solvent. frontiersin.org While effective, it can be labor-intensive and consume large volumes of solvent. labrulez.com

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers cleaner extracts and better analyte enrichment compared to LLE. labrulez.comnih.gov Various sorbent materials are available. For 3-PBA and related compounds, reversed-phase (e.g., C8, C18) or mixed-mode polymeric sorbents are common. nih.govmdpi.com A typical SPE protocol involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of organic solvent. nih.govlabrulez.com Novel sorbents like Oasis PRiME HLB can simplify this process by eliminating the need for conditioning and equilibration steps. mdpi.com

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly applied to food and agricultural samples, like tea. mdpi.com It involves an initial extraction with a solvent (e.g., acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step where sorbents are added to the extract to remove interfering matrix components. mdpi.com

Derivatization Strategies

For analysis by gas chromatography (GC), polar and non-volatile metabolites like 3-PBA must be chemically modified to increase their volatility and thermal stability. mdpi.comjfda-online.commdpi.com This process, known as derivatization, converts active hydrogen atoms in functional groups (-OH, -COOH) into less polar, more volatile groups. mdpi.com

Silylation: This is a common derivatization technique where silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace active protons with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. mdpi.comfrontiersin.org

Esterification/Acylation: Carboxylic acid metabolites can be converted into more volatile esters. A common method for 3-PBA involves esterification with 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP) in the presence of a coupling agent like diisopropylcarbodiimide (DIC). frontiersin.orgnih.gov

The following table outlines various preparation and derivatization strategies for different matrices.

| Matrix | Analyte(s) | Preparation Method | Derivatization Reagent (for GC) | Reference |

|---|---|---|---|---|

| Urine | 3-PBA & other pyrethroid metabolites | Acid Hydrolysis, Mixed-Mode SPE | N/A (for LC-MS/MS) | nih.gov |

| Plasma | 3-PBA | LLE followed by dual-mode SPE (C8 & Anionic Exchange) | N/A (for ELISA) | nih.govnih.gov |

| Tea | 3-PBA & other pyrethroid metabolites | Modified QuEChERS | BSTFA | mdpi.com |

| Agricultural Products | 3-PBA | Solvent Extraction, Column Chromatography | HFIP / DIC | nih.gov |

| Urine | Pyrethroid metabolites | LLE with MTBE | BSTFA + TMCS or HFIP/DIC | frontiersin.org |

Applications and Functional Explorations in Materials Science and Polymer Chemistry

Incorporation into Polymeric Systems for Enhanced Functionality

The integration of benzoic acid ester derivatives into polymer matrices is a key strategy for developing materials with tailored properties. These esters can be utilized as additives or incorporated as monomers into the polymer backbone to impart specific functionalities, such as improved resistance to environmental degradation or modified physical characteristics.

Benzoate (B1203000) esters are a recognized class of ultraviolet (UV) light stabilizers for polymeric systems. The mechanism of UV stabilization often involves a hindered phenolic group within the benzoate structure, which allows the molecule to act as a radical scavenger. While research has focused on derivatives like the hexadecyl ester of 3,5-di-t-butyl-4-hydroxybenzoic acid, the principles can be extended to other benzoic acid esters. These compounds protect polymers from the deleterious effects of UV radiation, which can otherwise lead to degradation of the material's mechanical and aesthetic properties.

The performance of these stabilizers is influenced by their chemical structure. For instance, hindered benzoate light stabilizers that contain a hindered phenolic group can function as radical scavengers. researchgate.net The effectiveness of these stabilizers can be enhanced when used in conjunction with other additives, such as phosphites, which can lead to synergistic effects in UV protection. researchgate.net

Table 1: UV Stabilization Performance Data This interactive table presents data on the thermal antioxidant activity of hindered benzoate esters in polypropylene (B1209903) (PP) thin films.

Data derived from studies on hindered benzoate esters as thermal antioxidants. researchgate.net

Benzoic acid and its derivatives serve as crucial monomers and precursors in the synthesis of a wide range of polymers and advanced materials. arpadis.com They are used as chemical intermediates for producing substances like glycol benzoates, which are employed as plasticizers, and in the manufacturing of alkyd resins. arpadis.com The synthesis process often involves reactions like esterification to incorporate the benzoate moiety into a polymer chain. For example, new polymers can be developed by reacting specific benzoic acid derivatives with other monomers to create materials with unique, sequence-defined structures, such as oligo(ester-amide-ester)s. researchgate.net This approach allows for precise control over the final properties of the polymer. The versatility of isocyanide-based multicomponent reactions, for instance, has been leveraged for the synthesis of complex polymers where benzoic acid derivatives can be incorporated. researchgate.net

Development of Liquid Crystalline Systems Incorporating Benzoic Acid Ester Moieties

Benzoic acid esters are fundamental components in the design of thermotropic liquid crystals (LCs). semanticscholar.org The rigid core of the benzoic acid structure, combined with flexible terminal groups, is conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. nih.gov These materials are critical for applications in display technologies and sensor development. nih.gov

The synthesis of liquid crystals based on benzoate esters typically involves the esterification of a substituted benzoic acid (or its acid chloride derivative) with a phenol (B47542) or alcohol. For instance, a common synthetic route is the condensation of an equimolar proportion of a 4-n-alkoxy benzoyl chloride with a substituted phenol in a solvent like pyridine.

The resulting compounds are then characterized to determine their liquid crystalline properties. Key techniques include:

Polarizing Optical Microscopy (POM): Used to identify the specific type of liquid crystal phase (e.g., nematic, smectic) by observing the unique optical textures that form as the material is heated and cooled. nih.gov

Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with phase transitions as a function of temperature, allowing for the precise determination of transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic). nih.govnih.gov

The length of the terminal alkyl or alkoxy chains on the benzoate ester has a significant impact on the observed mesophases. Homologous series of these compounds are often synthesized to systematically study this effect.

Table 2: Mesomorphic Properties of a Homologous Series of Benzoate Esters This interactive table shows the transition temperatures for a series of 4-n-alkoxy benzoic acid esters, illustrating the effect of alkyl chain length.

Data represents findings from a synthesized homologous series of benzoate ester liquid crystals.

The design of liquid crystals with specific properties relies heavily on understanding the relationship between molecular structure and mesomorphic behavior. For compounds incorporating benzoic acid ester moieties, several structural factors are critical:

Alkyl Chain Length: The length of flexible terminal alkyl or alkoxy chains significantly influences the type of mesophase and the transition temperatures. nih.gov An "odd-even" effect is often observed, where the clearing points (nematic-isotropic transition) alternate as the number of carbon atoms in the chain increases. semanticscholar.org Longer chains tend to promote the formation of more ordered smectic phases over nematic phases.

Core Structure and Substituents: The arrangement of aromatic rings and linking groups (like the ester -COO- group) forms the rigid core of the molecule. researchgate.net The position and nature of lateral substituents on the central core can suppress or enhance liquid crystalline behavior and influence the stability of the mesophases. researchgate.netszfki.hu For example, the orientation of the ester linkage can cause slight changes in mesomorphic properties. researchgate.net

Intermolecular Interactions: Hydrogen bonding can play a crucial role, especially in systems involving benzoic acid derivatives that have not been esterified. nih.gov These interactions can lead to the formation of supramolecular structures that exhibit liquid crystalline behavior. nih.govnih.gov

By systematically modifying these structural elements, researchers can fine-tune the properties of benzoate ester-based liquid crystals for specific technological applications. nih.gov

Table of Mentioned Compounds

Research on Benzoic Acid, 3 Phenoxy , Hexyl Ester As a Chemical Intermediate or Building Block

Utility in Agrochemical Synthesis and Derivatization

The 3-phenoxybenzoic acid (3-PBA) moiety is a well-known metabolite and structural component of numerous synthetic pyrethroid pesticides, such as permethrin (B1679614), cypermethrin (B145020), and deltamethrin. nih.govselleckchem.comnih.govrupahealth.comwalisongo.ac.id These insecticides are widely used in agriculture and public health. rupahealth.com The core structure of many pyrethroids consists of an acid joined to an alcohol by an ester bond. researchgate.net Environmental and biological degradation of these pesticides often occurs through hydrolysis of this central ester bond, yielding 3-PBA as a common transformation product. walisongo.ac.idresearchgate.net

Given this context, Benzoic acid, 3-phenoxy-, hexyl ester can be considered a structural analog to portions of active pyrethroid molecules. Its synthesis and derivatization could serve as a model for creating novel agrochemical compounds. The hexyl ester group, in particular, modifies the lipophilicity of the 3-phenoxybenzoic acid core, a critical parameter in the design of pesticides that influences their environmental fate, persistence, and interaction with target organisms. While specific studies on the direct use of this compound as an agrochemical intermediate are not prevalent, the synthesis of conjugates and derivatives of 3-phenoxybenzoic acid is an active area of research for creating metabolites and related compounds for analytical and toxicological studies. tandfonline.com

Role in the Synthesis of Pharmacologically Relevant Compounds

The esterification of benzoic acid and its derivatives is a fundamental strategy in medicinal chemistry to modify the properties of biologically active molecules. jsynthchem.com

Design and Synthesis of Benzoate (B1203000) Ester Analogs for Drug Discovery Programs

Benzoate esters are integral to many pharmaceutical compounds, where they can enhance pharmacokinetic properties like oral bioavailability and membrane permeability. jsynthchem.com The synthesis of various benzoate ester analogs is a common approach in drug discovery to optimize therapeutic efficacy. jsynthchem.comnih.gov By modifying the ester side chains, medicinal chemists can fine-tune the physicochemical properties of a drug candidate.

Research programs have successfully designed and synthesized novel benzoate compounds for various therapeutic targets. For instance, benzoate derivatives have been developed as local anesthetics, building upon the structures of lead compounds like tetracaine. nih.gov In these programs, different alkyl and functional groups are incorporated into the benzoate structure to improve activity and reduce toxicity.

| Lead Compound/Core Structure | Therapeutic Area | Purpose of Ester Analog Synthesis | Reference |

|---|---|---|---|

| Tetracaine / Pramocaine | Local Anesthetics | To create novel compounds with good local anesthetic effect and low toxicity. | nih.gov |

| Benzocaine | Local Anesthetics | To develop a greener, more efficient synthesis method using sustainable solvents. | jsynthchem.com |

| Substituted Benzoic Acids | Antitubercular Agents | To modulate lipophilicity and pKa to enhance activity against Mycobacterium tuberculosis. | researchgate.netnih.gov |

Prodrug Strategies Involving this compound Analogues for Cellular Permeation

A significant challenge in drug development is overcoming poor cellular permeability of pharmacologically active compounds. nih.govnih.gov The prodrug approach, where a drug is temporarily modified to improve its delivery and absorption, is a widely used solution. nih.govmdpi.com Ester prodrugs are a classic strategy for masking polar carboxylic acid groups, thereby increasing lipophilicity and enhancing the ability of a compound to diffuse across lipid-rich cell membranes. researchgate.netnih.gov

Once inside the cell, ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active parent drug. jsynthchem.comnih.gov The hexyl ester group in this compound makes it an ideal candidate for such a strategy. The long alkyl chain significantly increases its lipophilicity compared to the parent 3-phenoxybenzoic acid.

A pertinent study on antitubercular agents synthesized a library of substituted benzoate esters, including hexyl esters, to act as prodrugs. researchgate.netnih.gov The research found that hexyl esters of compounds like 3,5-dinitrobenzoic acid showed significantly higher activity against Mycobacterium tuberculosis than the corresponding free acids. researchgate.netnih.gov This enhancement was attributed to the ester's ability to facilitate entry into the mycobacterial cells. researchgate.netnih.gov The mycobacteria then readily activate the prodrug by hydrolyzing the ester to the active acid form. researchgate.netnih.gov This principle suggests that this compound could similarly be used to deliver the 3-phenoxybenzoic acid moiety or other analogous pharmacologically active cores into cells.

| Parent Acid | Ester Prodrug | Target Organism | Key Finding | Reference |

|---|---|---|---|---|

| 3,5-Dinitrobenzoic acid | 3,5-Dinitrobenzoic acid, hexyl ester | M. tuberculosis | The hexyl ester presented significantly higher activity than the free acid. | researchgate.net |

| Various substituted benzoic acids | Hexyl esters | M. tuberculosis | For all series, hexyl esters showed higher activity than the corresponding free acids, likely by facilitating cellular entry. | nih.gov |

Screening for Deterrent Properties in Chemical Ecology Research

In chemical ecology, researchers investigate compounds that mediate interactions between organisms. Benzoate esters have been studied for their repellent or deterrent properties against various insects. researchgate.netnih.gov For example, research on the common bed bug, Cimex lectularius, screened methyl benzoate and several of its analogs for spatial repellency. researchgate.netnih.gov

In one such study, a range of benzoate esters were tested for their ability to repel bed bugs. nih.gov While compounds like methyl 2-methoxybenzoate (B1232891) showed strong and lasting repellency, hexyl benzoate (HB) did not show significant repellency when tested immediately after application under the specific assay conditions. nih.gov However, this does not preclude its potential deterrent or repellent effects under different conditions, at different concentrations, or against other species. The physicochemical properties conferred by the hexyl ester group—such as lower volatility compared to a methyl ester—could be advantageous for developing longer-lasting deterrent formulations, even if the immediate spatial repellency is low. Further research would be needed to fully characterize the potential of this compound as a deterrent.

Emerging Research Frontiers and Future Perspectives

Integrated Omics Approaches in Biotransformation Studies

The biotransformation of "Benzoic acid, 3-phenoxy-, hexyl ester" is primarily understood through the study of its core metabolite, 3-phenoxybenzoic acid (3-PBA), a common breakdown product of many pyrethroid pesticides. nih.govresearchgate.net Integrated "omics" technologies, such as transcriptomics, proteomics, and metabolomics, are providing unprecedented insights into the microbial degradation of 3-PBA, revealing the complex genetic and enzymatic machinery that microorganisms employ to break down this persistent compound. nih.gov

Transcriptomics has been instrumental in identifying the specific genes that are activated in microorganisms when they encounter 3-PBA. For example, studies on the fungus Aspergillus oryzae revealed that exposure to 3-PBA induces the up-regulation of genes encoding for enzymes like flavin-dependent monooxygenases (FMOs) and cytochrome P450 (CYP450). researchgate.net These enzymes are crucial for the initial hydroxylation and cleavage of the diphenyl ether bond, which is a critical and often rate-limiting step in the degradation pathway. bohrium.com This genetic-level understanding helps researchers pinpoint the key enzymatic players in the biotransformation process. nih.gov

Metabolomics complements these findings by identifying the series of intermediate compounds produced during degradation. By analyzing the metabolic byproducts, scientists can reconstruct the biochemical pathways. For instance, in the degradation of 3-PBA by various bacteria like Bacillus sp., intermediates such as protocatechuate, phenol (B47542), and 3,4-dihydroxy phenol have been identified. plos.orgfigshare.com This confirms that microbes attack the aromatic rings, eventually funneling the breakdown products into central metabolic cycles. cdnsciencepub.com

The integration of these omics approaches provides a comprehensive picture, linking the expressed genes (transcriptomics) to the functional enzymes (proteomics) and their catalytic activity on the compound and its metabolites (metabolomics). This systems-biology-level perspective is crucial for developing effective bioremediation strategies for environments contaminated with pyrethroid residues. researchgate.net

Table 1: Microbial Strains and Metabolites in 3-PBA Degradation

| Microbial Strain | Key Metabolites Identified | Degradation Efficiency |

|---|---|---|

| Bacillus sp. DG-02 | Protocatechuate, Phenol, 3,4-dihydroxy phenol | 95.6% of 50 mg/L in 72h plos.orgfigshare.com |

| Klebsiella pneumoniae BPBA052 | Phenol, Catechol, Protocatechuate | 96.37% of 100 mg/L in 72h cdnsciencepub.com |

| Aspergillus oryzae M-4 | 3-phenoxybenzyl alcohol (3-PBOH), hydroxylated 3-PBA | 100% of 100 mg/L in 22h researchgate.net |

| Sphingomonas sp. | Not detailed in snippets | A commonly cited degrader researchgate.net |

Advanced Computational Chemistry for Predicting Compound Behavior and Reactivity

Advanced computational chemistry has become an indispensable tool for predicting the behavior, reactivity, and potential toxicity of chemicals like "this compound" before extensive laboratory testing is conducted. nsps.org.ngdntb.gov.uabookpi.org These in silico methods are crucial for prioritizing chemicals for safety assessment and for designing safer new molecules, aligning with regulatory frameworks that aim to reduce animal testing. uninsubria.it

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a compound's chemical structure with its biological activity or toxicity. nih.gov For phenoxybenzoates, QSAR can be used to predict properties such as endocrine-disrupting potential, aquatic toxicity, and reproductive toxicity based on molecular descriptors. uninsubria.itnih.gov These models are developed by analyzing data from a range of structurally diverse chemicals and can be used to screen new or untested compounds for potential hazards. researchgate.net

Molecular Docking is a computational technique that predicts how a molecule binds to a biological target, such as an enzyme or receptor. nih.govnih.gov For a compound like "this compound," docking studies can help identify potential protein targets in humans or non-target organisms, providing mechanistic insight into its potential toxicity. researchgate.netscienceopen.com For example, docking could be used to assess its binding affinity to nuclear receptors, which is often implicated in endocrine disruption. mdpi.com

Physiologically Based Pharmacokinetic (PBPK) modeling simulates the absorption, distribution, metabolism, and excretion (ADME) of a chemical within an organism. nih.gov For pyrethroids and their metabolites, PBPK models are used to extrapolate toxicity data from animals to humans and to assess risks across different life stages, such as for children. nih.gov By integrating in vitro metabolism data, these models can predict internal tissue concentrations from external exposure levels, providing a more accurate basis for risk assessment than simple dose-response studies. nih.gov

Table 2: Computational Approaches and Their Applications

| Computational Method | Primary Application | Predicted Endpoint/Insight |

|---|---|---|

| QSAR | Hazard screening, regulatory assessment | Toxicity (acute, chronic), endocrine disruption, ecotoxicity uninsubria.itnih.gov |

| Molecular Docking | Mechanism of action, target identification | Binding affinity to proteins, enzyme inhibition nih.govscienceopen.com |

| PBPK Modeling | Risk assessment, dosimetry | Internal tissue dose, metabolic fate, cross-species extrapolation nih.gov |

| Density Functional Theory (DFT) | Reactivity analysis | Electronic structure, reactivity profile, molecular properties nih.gov |

Sustainable Synthesis and Degradation Strategies for Benzoic Acid Ester Compounds

The principles of green chemistry are increasingly being applied to both the synthesis and degradation of benzoic acid esters to minimize environmental impact. Research is focused on developing cleaner synthetic routes and harnessing natural processes for efficient breakdown.

Sustainable Synthesis: Traditional esterification often relies on harsh acid catalysts and organic solvents. dergipark.org.tr Modern, sustainable approaches for synthesizing benzoic acid esters, which would be applicable to the hexyl ester, include:

Deep Eutectic Solvents (DES): These mixtures can act as both a solvent and a catalyst, offering high conversions for the esterification of benzoic acid with alcohols like hexanol. dergipark.org.tr DES are attractive due to their low cost, low toxicity, and potential for reusability. dergipark.org.tr In one study, a DES catalyst provided a 67.5% conversion of benzoic acid with hexanol. dergipark.org.tr

Solid Acid Catalysts: Using solid catalysts, such as a mixed zirconium-titanium oxide, allows for easy separation from the reaction mixture and catalyst recycling. mdpi.com This avoids the corrosion and pollution issues associated with liquid acids like sulfuric acid. researchgate.net

Biocatalysis: Employing enzymes, such as immobilized lipases, allows for synthesis under mild, solvent-free conditions. fao.org Enzymatic synthesis is highly selective and efficient, representing a key green alternative to conventional chemical methods. fao.org

Sustainable Degradation: Bioremediation, which uses microorganisms to break down pollutants, is a highly sustainable strategy for dealing with environmental contamination from phenoxybenzoates. tandfonline.comnih.govfrontiersin.org The primary target for degradation is the metabolite 3-PBA. Research has identified numerous bacterial and fungal strains capable of using 3-PBA as a sole source of carbon and energy. nih.govcdnsciencepub.comresearchgate.net The key steps in this natural degradation process involve:

Ester Hydrolysis: The initial breakdown of the parent ester ("this compound") would occur via hydrolysis of the ester bond, releasing hexanol and 3-phenoxybenzoic acid (3-PBA). This is a major metabolic reaction for pyrethroids. researchgate.netnih.gov

Dioxygenase Attack: Microorganisms then cleave the stable diphenyl ether bond of 3-PBA using dioxygenase enzymes. bohrium.com

Ring Cleavage: The resulting aromatic intermediates, such as catechol and protocatechuate, are further processed by other enzymes that open the aromatic rings. cdnsciencepub.com

Funneling to Central Metabolism: The final breakdown products are simple organic acids that can enter the microorganism's central metabolic pathways, completing the mineralization process. plos.org

Harnessing these naturally occurring microbial pathways is a promising and eco-friendly approach to cleaning up sites contaminated with pyrethroid insecticides. tandfonline.com

Interdisciplinary Research on Environmental and Material Science Applications of Phenoxybenzoates

The study of phenoxybenzoates inherently sits (B43327) at the crossroads of multiple scientific disciplines, primarily environmental science and toxicology, with potential future links to material science.

Environmental Science Applications: Understanding the environmental fate of "this compound" and related compounds is a critical interdisciplinary challenge. piat.org.nzresearchgate.net

Environmental Chemistry: This field investigates the compound's persistence, mobility, and transformation in soil and water. piat.org.nz Factors like soil type, pH, and sunlight exposure can significantly affect its degradation rate. plos.org

Microbiology and Biotechnology: Researchers in these areas isolate and characterize microorganisms capable of degrading the compound, exploring the genetic and enzymatic pathways involved in bioremediation. nih.govfrontiersin.org

Ecotoxicology: This discipline assesses the impact of the parent compound and its metabolites on non-target organisms in the ecosystem. wolf.sk The metabolite 3-PBA, for instance, is noted for its potential endocrine-disrupting activity and is often more persistent than the original insecticide. nih.govplos.org

The integration of these fields is essential for conducting comprehensive environmental risk assessments and developing effective management strategies for pyrethroid use in agriculture and public health. researchgate.netwolf.sk

Material Science Perspectives: Currently, there is limited research on the direct application of simple phenoxybenzoate esters like the hexyl ester in material science. Their primary role is as active ingredients in pesticides or as resulting metabolites. However, the core chemical structures—the aromatic ether linkage and the benzoate (B1203000) group—are prevalent in high-performance polymers and advanced materials. Phenyl and phenoxy groups are often incorporated into polymer backbones to enhance thermal stability, mechanical strength, and chemical resistance.

Future interdisciplinary research could explore the design of novel functional materials inspired by these structures. A "benign-by-design" approach could link environmental science with material science, aiming to create new polymers or plasticizers that incorporate phenoxybenzoate-like moieties but are engineered for controlled degradation. Understanding the microbial pathways that break down 3-PBA could inform the design of materials with specific chemical bonds that are susceptible to environmental biodegradation, leading to more sustainable products.

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 298.38 g/mol | HRMS (NIST) |

| Log P (Octanol-Water) | 3.2 | Shake-flask |

| Melting Point | 45–48°C | DSC |

| λ (UV) | 280 nm | UV-Vis Spectroscopy |

Q. Table 2: Metabolic Hydrolysis Rates

| Enzyme Source | Hydrolysis Rate (nmol/min/mg) | Metabolite Identified |

|---|---|---|

| Human Liver Microsomes | 12.4 ± 1.2 | 3-Phenoxybenzoic Acid |

| Recombinant CES1 | 18.9 ± 2.1 | Hexanol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products